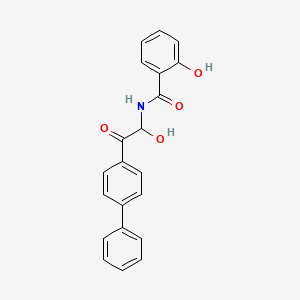
4-Biphenylylglyoxal salicylamido-hemiacetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenylylglyoxal salicylamido-hemiacetal is a complex organic compound that belongs to the class of hemiacetals. Hemiacetals are formed when an alcohol adds to an aldehyde or ketone. This compound is characterized by the presence of a biphenyl group, a glyoxal moiety, and a salicylamido group, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylylglyoxal salicylamido-hemiacetal typically involves the nucleophilic addition of an alcohol to an aldehyde or ketone. The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon . The general steps include:
- Protonation of the carbonyl group.
- Nucleophilic attack by the alcohol.
- Deprotonation to form the hemiacetal .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or zinc chloride can enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Biphenylylglyoxal salicylamido-hemiacetal can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding acetal or ketal.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include acetals, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Biphenylylglyoxal salicylamido-hemiacetal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antipyretic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Biphenylylglyoxal salicylamido-hemiacetal involves its interaction with specific molecular targets. The compound can form stable hemiacetal structures, which can further react to form acetals or ketals. These reactions are often catalyzed by acids and involve the formation of carbocation intermediates . The molecular pathways involved include nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Hemiacetals: General class of compounds formed by the addition of alcohols to aldehydes or ketones.
Acetals and Ketals: Formed by the further reaction of hemiacetals with alcohols.
Salicylamide Derivatives: Compounds like ethenzamide and labetalol, which share structural similarities with the salicylamido group.
Uniqueness: 4-Biphenylylglyoxal salicylamido-hemiacetal is unique due to its combination of a biphenyl group, glyoxal moiety, and salicylamido group, which confer distinct chemical properties and reactivity compared to other hemiacetals and salicylamide derivatives .
Eigenschaften
CAS-Nummer |
42177-46-8 |
|---|---|
Molekularformel |
C21H17NO4 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-hydroxy-N-[1-hydroxy-2-oxo-2-(4-phenylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C21H17NO4/c23-18-9-5-4-8-17(18)20(25)22-21(26)19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,21,23,26H,(H,22,25) |
InChI-Schlüssel |
UDRWNTMPNLKXNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC(=O)C3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
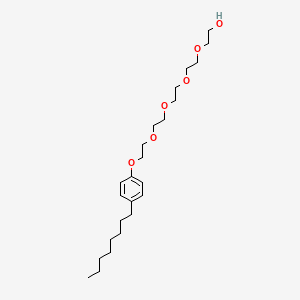

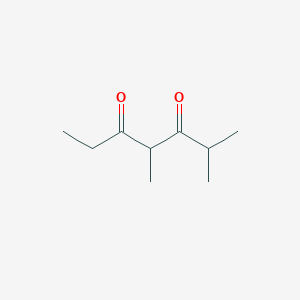

![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
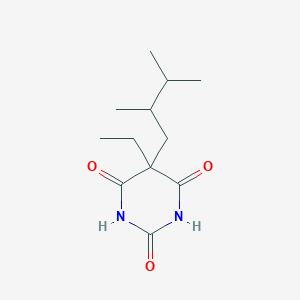

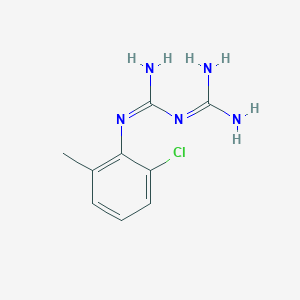
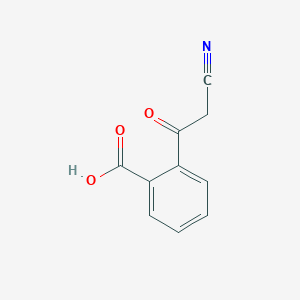
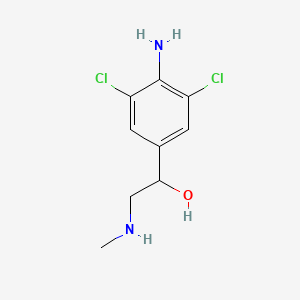
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
